2-{4-[(4-chlorophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic indole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to bind to specific sites on proteins, modulating their activity. This binding can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects. The presence of the 4-chlorophenylsulfanyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar compounds to 2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID include other indole derivatives with different substituents on the aromatic ring. Some examples are:
2-{4-[(4-BROMOPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-{4-[(4-METHOXYPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID: The nitro group can introduce different electronic effects, impacting the compound’s chemical and biological properties
Properties
Molecular Formula |
C21H12ClNO4S |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C21H12ClNO4S/c22-13-2-6-15(7-3-13)28-16-8-4-14(5-9-16)23-19(24)17-10-1-12(21(26)27)11-18(17)20(23)25/h1-11H,(H,26,27) |
InChI Key |
IUFAIGQXBYZYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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